(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with significant potential in medicinal chemistry and pharmacology. The compound features a fluorinated aromatic ring, which enhances its biological activity and stability. Its unique structure allows for the exploration of stereochemical effects in various chemical and biological contexts. This compound is primarily used as a building block for synthesizing more complex molecules and studying enzyme-substrate interactions.
The compound is classified as an amino acid derivative, specifically a fluorinated β-amino acid. It is sourced from commercially available 2-fluoro-4-methylbenzaldehyde, which undergoes several synthetic transformations to yield the final product. The structural classification of this compound is as follows:
The synthesis of (R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride typically involves a multi-step process:
The molecular structure of (R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride can be represented as follows:
The compound features:
(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for its application in synthesizing biologically active compounds .
The mechanism of action of (R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets within biological systems:
The exact pathways and molecular interactions depend on the specific biological context in which the compound is utilized .
(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride has several applications across different fields:
The enantioselective synthesis of (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid HCl relies predominantly on lipase-mediated kinetic resolution of racemic ester precursors. This approach exploits the inherent chirality of enzymes to selectively hydrolyze one enantiomer while leaving the other intact. The racemic β-amino ester hydrochloride precursors (e.g., ethyl 3-amino-3-(2-fluoro-4-methylphenyl)propanoate HCl) are synthesized via modified Rodionov reaction, where substituted benzaldehydes (including 2-fluoro-4-methylbenzaldehyde) undergo condensation with malonic acid and ammonium acetate in ethanol under reflux [1]. Subsequent esterification with thionyl chloride in ethanol yields the racemic hydrochloride salts with 76–98% efficiency [1].
Lipase PSIM (Burkholderia cepacia) catalyzes the hydrolysis of these racemic esters in organic solvents, selectively cleaving the (S)-enantiomer’s ester bond. This yields the (S)-β-amino acid product and leaves the unreacted (R)-ester, which is then chemically converted to the target (R)-amino acid hydrochloride. Key metrics for this process include:
Table 1: Performance of Lipase-Catalyzed Kinetic Resolution
Substrate | Conversion (%) | eep (%) | E-value |
---|---|---|---|
3a (Model compound) | 52% (10 min) | ≥99% (R-ester) | 108 |
Optimized 3a | 50% (10 min) | ≥99% (R-ester) | 134 |
This method achieves ≥99% enantiomeric excess (ee) for the (R)-enantiomer at ~50% conversion, adhering to the theoretical maximum for kinetic resolution [1].
Solvent selection critically influences enantioselectivity (E-value) and reaction kinetics in lipase-catalyzed resolutions. Diisopropyl ether (iPr2O) emerges as the optimal solvent due to its ability to balance high enantioselectivity (E = 108–113), rapid reaction rates (50–54% conversion in 10 min), and cost-effectiveness [1]. Comparative studies reveal that ether-type solvents (e.g., 2-methyltetrahydrofuran) maintain high E-values (E = 113) but are less economically viable for industrial scaling. Conversely, ethyl acetate drastically reduces both reaction rate (11% conversion) and enantioselectivity (E = 3), while solvent-free conditions offer moderate selectivity (E = 74) but pose practical handling challenges [1].
Table 2: Solvent Impact on Enantioselectivity and Conversion
Solvent | Conversion (%) | E-value | Reaction Rate |
---|---|---|---|
iPr2O | 52% | 108 | Fast |
2-Me-THF | 51% | 113 | Fast |
Ethyl acetate | 11% | 3 | Slow |
Solvent-free | 49% | 74 | Fast |
Temperature further modulates enantioselectivity: Reducing temperature from 45°C to 25°C lowers the E-value from 108 to 48. Remarkably, reactions at 3°C maximize both conversion (50%) and selectivity (E = 134), though industrial scalability favors 45°C for operational efficiency [1].
Lipase PSIM exhibits superior stereochemical control compared to other commercially available lipases. Screening experiments demonstrate that Candida rugosa lipase AY, porcine pancreatic lipase (PPL), and Candida antarctica lipase B (CAL-B) deliver poor enantioselectivity (E < 8) for β-amino ester hydrolysis. Lipase AK (Pseudomonas fluorescens) shows moderate selectivity (E = 8, eep = 75%), while PPL unexpectedly catalyzes reactions with opposite enantiopreference [1].
Lipase PSIM’s efficacy stems from its rigid active site, which accommodates sterically demanding 2-fluoro-4-methylphenyl substituents while discriminating against the (R)-ester enantiomer. This specificity is quantified by E-values >100 under optimized conditions. Enzyme-loading studies confirm that concentrations below 2 mg·mL–1 reduce E-values significantly, whereas 5–30 mg·mL–1 maintains high selectivity [1]. The hydrolysis follows a ping-pong bi-bi mechanism, where Et3N acts as a crucial proton scavenger, preventing enzyme inactivation by the ester hydrochloride salt [1].
Industrial-scale production requires optimizing enzyme concentration, solvent reuse, and downstream processing. Preparative-scale resolutions (up to 100 g) use 30 mg·mL–1 lipase PSIM in iPr2O at 45°C, with 5 equivalents of Et3N and 0.5 equivalents of H2O. The reaction achieves ≥99% ee for both the unreacted (R)-ester and the (S)-acid product at ~48–50% conversion within 10 minutes [1]. The (R)-ester is isolated via extractive workup, hydrolyzed under acidic conditions, and precipitated as the hydrochloride salt.
Key process enhancements include:
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